(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
The compound (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic molecule that features an indole ring, a thiazole ring, and a piperidine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of these functional groups suggests that this compound may have significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone: can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole or thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiazole-containing molecules, such as:
- (5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- N-arylsulfonyl-3-acetylindole
- (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)prop-2-enenitrile .
Uniqueness
What sets (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of the piperidine ring, in particular, may enhance its pharmacokinetic properties and bioavailability .
Properties
IUPAC Name |
[2-(1-ethylindol-2-yl)-1,3-thiazol-4-yl]-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-22-16-6-4-3-5-13(16)11-17(22)18-20-15(12-25-18)19(24)21-9-7-14(23)8-10-21/h3-6,11-12,14,23H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIBNWIGLGMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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